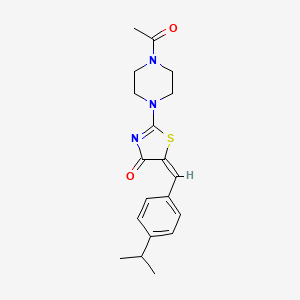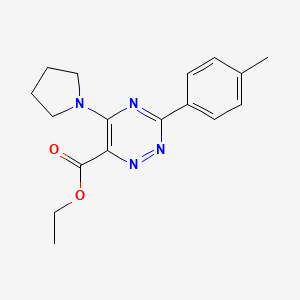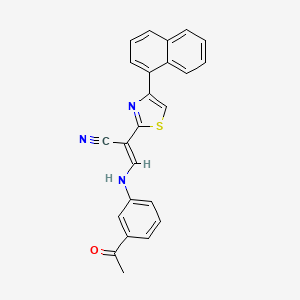![molecular formula C11H19ClO3S B2528993 1-Oxaspiro[4.6]undecan-2-ylmethanesulfonyl chloride CAS No. 2168728-67-2](/img/structure/B2528993.png)
1-Oxaspiro[4.6]undecan-2-ylmethanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxaspiro[4.6]undecan-2-ylmethanesulfonyl chloride is a chemical compound with the molecular weight of 266.79 . It is also known by its IUPAC name, (1-oxaspiro [4.6]undecan-2-yl)methanesulfonyl chloride .
Molecular Structure Analysis
The InChI code for 1-Oxaspiro[4.6]undecan-2-ylmethanesulfonyl chloride is 1S/C11H19ClO3S/c12-16(13,14)9-10-5-8-11(15-10)6-3-1-2-4-7-11/h10H,1-9H2 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
1-Oxaspiro[4.6]undecan-2-ylmethanesulfonyl chloride is a compound with a molecular weight of 266.79 . It is a solid at room temperature .Applications De Recherche Scientifique
Synthetic Approaches and Chemical Synthesis
The chemical structure of 1-Oxaspiro[4.6]undecan-2-ylmethanesulfonyl chloride plays a pivotal role in the synthesis of spiroaminals, a class of compounds with significant biological activities. These compounds, including 1-oxa-7-azaspiro[5.5]undecane and related structures, are challenging targets due to their unique skeletons and potential applications in various fields of chemistry and biology. Research by Sinibaldi and Canet (2008) provides a comprehensive overview of strategies developed for the synthesis of these spiroaminals, underlining their importance in both natural and synthetic products with biological activities (Sinibaldi & Canet, 2008).
Chirality and Asymmetric Synthesis
The compound's structure is also instrumental in achieving asymmetric synthesis, as demonstrated by Takemoto and colleagues (1994). They accomplished asymmetric synthesis of 1-oxaspiro[4.6]-undecan-7-one and related spiro[4.6]undecanes through a regio- and stereoselective tandem oxidative ring expansion-cyclization reaction. This work highlights the compound's capacity for chirality preservation and its implications in the field of asymmetric synthesis (Takemoto et al., 1994).
Conformational Analysis
In another research area, Deslongchamps and Pothier (1990) focused on the conformational analysis of 1-oxaspiro[5.5]undecanes, revealing insights into the endo and exo anomeric effects in acetals. Their study, employing 13C nuclear magnetic resonance spectroscopy, underscores the significance of these effects in determining the conformational behavior of spiro compounds. This research adds to the understanding of the compound's structural dynamics and its implications for chemical behavior and reactivity (Deslongchamps & Pothier, 1990).
Spiroacetal Formation and Biosynthesis
Furthermore, the study of spiroacetal biosynthesis in various Bactrocera species by Fletcher et al. (2002) utilized 1,7-dioxaspiro[5.5]undecane derivatives to investigate the origins of oxygen atoms in these compounds. Their research unveiled novel pathways in spiroacetal biosynthesis, highlighting the role of 1-Oxaspiro[4.6]undecan-2-ylmethanesulfonyl chloride derivatives in elucidating biosynthetic processes. This study not only contributes to our understanding of spiroacetal biosynthesis in nature but also opens avenues for synthesizing biologically relevant compounds (Fletcher et al., 2002).
Mécanisme D'action
Safety and Hazards
The safety information available indicates that 1-Oxaspiro[4.6]undecan-2-ylmethanesulfonyl chloride may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
Propriétés
IUPAC Name |
1-oxaspiro[4.6]undecan-2-ylmethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClO3S/c12-16(13,14)9-10-5-8-11(15-10)6-3-1-2-4-7-11/h10H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDOYXWVLMTUOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CCC(O2)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxaspiro[4.6]undecan-2-ylmethanesulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-fluorophenyl)sulfanyl]-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2528910.png)



![N-(2,4-dichlorophenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2528915.png)




![9-(4-(2-hydroxyethyl)phenyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2528925.png)
![(4-methyl-1,2,3-thiadiazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2528927.png)
![(Z)-methyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2528928.png)

